1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902107
InChI: InChI=1S/C17H23N3O/c1-3-5-16-14(12-19-20-16)11-18-15-9-7-13(8-10-15)17(21)6-4-2/h7-10,12,18H,3-6,11H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C17H23N3O
Molecular Weight: 285.4 g/mol

1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

CAS No.:

Cat. No.: VC15902107

Molecular Formula: C17H23N3O

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one -

Specification

Molecular Formula C17H23N3O
Molecular Weight 285.4 g/mol
IUPAC Name 1-[4-[(5-propyl-1H-pyrazol-4-yl)methylamino]phenyl]butan-1-one
Standard InChI InChI=1S/C17H23N3O/c1-3-5-16-14(12-19-20-16)11-18-15-9-7-13(8-10-15)17(21)6-4-2/h7-10,12,18H,3-6,11H2,1-2H3,(H,19,20)
Standard InChI Key NDEZSUWKZSDGCK-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C=NN1)CNC2=CC=C(C=C2)C(=O)CCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one, delineates its structure:

  • A butan-1-one group (C4H7O) forms the carbonyl-terminated backbone.

  • A para-substituted phenyl ring connects to the butanone via an amino-methyl linker.

  • The 3-propyl-1H-pyrazole moiety (C5H9N2) attaches to the phenyl ring’s amino group, introducing nitrogen-rich heterocyclic complexity.

The molecular formula is C17H22N3O, yielding a molecular weight of 284.38 g/mol. Key physicochemical properties, extrapolated from analogous structures , include:

PropertyValue
XLogP3-AA (Lipophilicity)2.1 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds7
Topological Polar Surface Area64.8 Ų

These properties suggest moderate solubility in polar organic solvents and potential membrane permeability, critical for bioactive molecules .

Spectroscopic Characteristics

While experimental NMR or mass spectra for this specific compound are unavailable, pyrazole derivatives typically exhibit:

  • 1H NMR: Distinct peaks for pyrazole ring protons (δ 6.5–7.5 ppm), methylene groups adjacent to amines (δ 3.2–3.8 ppm), and carbonyl carbons (δ 190–210 ppm in 13C NMR) .

  • IR Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .

Synthesis and Optimization

Retrosynthetic Strategy

The compound’s synthesis likely involves a multi-step sequence:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .

  • N-Alkylation: Introduction of the propyl group via nucleophilic substitution or Mitsunobu reaction.

  • Buchwald-Hartwig Amination: Coupling the pyrazole-methylamine intermediate with 4-bromophenyl butanone .

Key Synthetic Challenges

  • Regioselectivity: Ensuring proper substitution on the pyrazole ring (3-propyl vs. 5-propyl) requires careful control of reaction conditions .

  • Amine Protection: The primary amine in the linker may necessitate protection/deprotection strategies to prevent side reactions .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s keto-amine structure may target:

  • Kinases: ATP-binding pockets often accommodate heterocyclic amines, as seen in imatinib analogs .

  • Cytochrome P450: Pyrazole’s nitrogen atoms could chelate heme iron, modulating drug metabolism .

Pharmaceutical Applications

Drug Development Prospects

ApplicationRationaleDevelopment Stage
Antiparasitic AgentsStructural similarity to anthelmintic hits Preclinical screening
Kinase InhibitorsHeterocyclic core mimics tyrosine kinase inhibitors Target identification
Neuroprotective AgentsAntioxidant pyrazole derivatives mitigate oxidative stress In silico modeling

Toxicity and ADME Profile

Predictive modeling using tools like SwissADME indicates:

  • Absorption: High gastrointestinal permeability (Peff > 0.6 × 10⁻⁴ cm/s).

  • Metabolism: Likely hepatic oxidation via CYP3A4, producing hydroxylated metabolites .

  • Toxicity Alerts: Potential hepatotoxicity from the propyl group’s aliphatic chain .

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